1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(5-chloro-2-methoxyphenyl)urea
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Overview
Description
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(5-chloro-2-methoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an imidazole ring, a pyrimidine ring, and a urea moiety, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(5-chloro-2-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reactions: The imidazole and pyrimidine rings are then coupled using a suitable linker, often through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Final Urea Formation: The final step involves the reaction of the intermediate with 5-chloro-2-methoxyaniline to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(5-chloro-2-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(5-chloro-2-methoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(5-chloro-2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(4-methoxyphenyl)urea: Similar structure but lacks the chloro substituent.
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(5-chloro-2-hydroxyphenyl)urea: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(5-chloro-2-methoxyphenyl)urea is unique due to the presence of both chloro and methoxy substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific targets or alter its pharmacokinetic properties.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-imidazol-1-ylpyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O2/c1-24-13-3-2-10(16)6-12(13)21-15(23)20-11-7-18-14(19-8-11)22-5-4-17-9-22/h2-9H,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFFEPOQKXMPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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